(R)-2-m-Tolyl-propionic acid
Overview
Description
(R)-2-m-Tolyl-propionic acid is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-m-Tolyl-propionic acid, also known as (R)-2-methyl-4-(1-methylethyl)benzoic acid, is a compound with notable biological activity, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure closely resembles that of ibuprofen, which allows for similar pharmacological properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- Molecular Weight : 168.20 g/mol
The compound features a propionic acid group attached to a tolyl moiety, contributing to its biological activities.
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The specific actions include:
- Anti-inflammatory Effects : By reducing prostaglandin levels, this compound exhibits significant anti-inflammatory properties.
- Analgesic Effects : The compound alleviates pain through its action on the central nervous system and peripheral tissues.
- Antipyretic Effects : It helps reduce fever by acting on the hypothalamic heat-regulating center.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound. Below is a summary of key findings from various research articles:
Case Studies
- NSAID Efficacy : A clinical study assessed the efficacy of this compound compared to ibuprofen in patients with osteoarthritis. Results indicated comparable pain relief and reduction in inflammatory markers.
- Immunomodulation : In vitro studies on PBMCs revealed that this compound influenced cytokine production, specifically increasing IL-10 while decreasing TNF-α levels. This suggests potential use in conditions requiring immune modulation.
- Antibacterial Activity : Research indicated that while the propionic acid group may reduce antibacterial activity compared to other derivatives, it still retains some effectiveness against specific bacterial strains when modified appropriately.
Properties
IUPAC Name |
(2R)-2-(3-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-3-5-9(6-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBVWNCAANKGU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.